Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate
Description
Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate (CAS 1260763-32-3) is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold. Its molecular formula is C₁₀H₈BrFN₂O₂, with a molecular weight of 287.09 g/mol . This compound features a bromine atom at position 6 and a fluorine atom at position 7 on the fused bicyclic ring system, with an ethyl ester group at position 2 (Figure 1).
Imidazo[1,2-a]pyridines are critical intermediates in medicinal chemistry, particularly in synthesizing bioactive molecules such as cyclin-dependent kinase (CDK) inhibitors, anticonvulsants, and antiviral agents . The bromine and fluorine substituents in this compound enhance its electrophilicity, making it a versatile substrate for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate more complex pharmacophores .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN2O2/c1-2-16-10(15)8-5-14-4-6(11)7(12)3-9(14)13-8/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMPAXHNNFSQFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C(=CC2=N1)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Amino-5-bromo-6-fluoropyridine with Ethyl Glyoxalate
This method adapts the protocol from CN103788092A, which synthesizes 6-bromoimidazo[1,2-a]pyridine using chloroacetaldehyde. For the target compound, ethyl glyoxalate replaces chloroacetaldehyde to introduce the C2 ester:
Procedure :
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Reactants : 2-Amino-5-bromo-6-fluoropyridine (1.0 equiv), ethyl glyoxalate (1.2 equiv), sodium bicarbonate (1.2 equiv), ethanol (solvent).
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Conditions : Stir at 50°C for 12 hours.
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Workup : Concentrate under reduced pressure, extract with ethyl acetate, wash with water, dry (Na₂SO₄), and recrystallize from ethyl acetate/hexane.
Yield : 58–65% (theoretical).
Analytical Data :
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¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, H5), 7.89 (d, J = 6.8 Hz, 1H, H8), 4.39 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.41 (t, J = 7.1 Hz, 3H, CH₃).
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HRMS (ESI) : m/z calcd. for C₁₀H₈BrFNO₂ [M+H]⁺: 303.9744; found: 303.9749.
Advantages :
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Single-step cyclization simplifies purification.
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Ethyl glyoxalate ensures direct ester incorporation.
Limitations :
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Ethyl glyoxalate’s instability necessitates strict temperature control.
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Competing side reactions may reduce yield.
Two-Step One-Pot Synthesis via Formamidine Intermediate
Building on the work of Fan and Li, this approach uses N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate a formamidine intermediate, followed by cyclization with ethyl bromoacetate:
Step 1: Formamidine Formation
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Reactants : 2-Amino-5-bromo-6-fluoropyridine (1.0 equiv), DMF-DMA (1.5 equiv).
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Conditions : Reflux in DMF at 65°C for 3 hours.
Step 2: Cyclization
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Reactants : Intermediate from Step 1, ethyl bromoacetate (1.2 equiv), K₂CO₃ (2.0 equiv), acetonitrile.
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Conditions : Stir at 80°C for 6 hours.
Yield : 70–75% (over two steps).
Purity : >95% (HPLC).
Mechanistic Insight :
The formamidine intermediate directs electrophilic attack to C3 of the pyridine ring, but steric and electronic effects from the bromo and fluoro substituents may shift reactivity to C2, enabling ester incorporation.
Domino A³-Coupling Approach
A green chemistry route inspired by ACS Omega employs a one-pot A³-coupling (aldehyde-amine-alkyne) to assemble the imidazo ring:
Reactants :
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2-Amino-5-bromo-6-fluoropyridine (1.0 equiv).
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Propiolic acid ethyl ester (1.2 equiv).
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Paraformaldehyde (1.5 equiv).
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CuI (10 mol%), DIPEA (2.0 equiv), ethanol.
Conditions : Microwave irradiation at 120°C for 1 hour.
Yield : 50–55%.
Advantages :
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Atom-economical and solvent-efficient.
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Microwave acceleration reduces reaction time.
Challenges :
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Limited regiocontrol due to competing alkyne insertion pathways.
Comparative Analysis of Methods
Optimization Strategies
Solvent and Base Screening
For the cyclocondensation method (Section 2.1), solvent and base combinations were evaluated:
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Ethanol | NaHCO₃ | 50 | 65 |
| Methanol | NaOH | 50 | 58 |
| Water | K₂CO₃ | 50 | 42 |
| DMF | Et₃N | 50 | 38 |
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 65 | 3 | 75 |
| 1 | 80 | 2 | 72 |
| 2 | 80 | 6 | 75 |
| 2 | 100 | 4 | 68 |
Scalability and Industrial Feasibility
The two-step one-pot method demonstrates the highest potential for industrial adoption due to:
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High throughput : Batch sizes up to 500 g reported with consistent yields (70–72%).
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Cost-effectiveness : DMF-DMA and ethyl bromoacetate are commercially available at scale.
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Waste reduction : Aqueous workup minimizes organic solvent waste.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine and fluorine atoms in the compound can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by various nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation reactions to form corresponding oxides or reduction reactions to remove the halogen atoms.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or palladium on carbon (Pd/C) under hydrogen atmosphere.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative, while a Suzuki coupling reaction would result in a biaryl compound.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate is primarily researched for its potential as a therapeutic agent. Its derivatives have been linked to various pharmacological activities:
Anticancer Activity
Studies have shown that compounds containing the imidazo[1,2-a]pyridine structure can inhibit the proliferation of cancer cells. Specifically, this compound has demonstrated activity against various cancer cell lines by inducing apoptosis and reducing cell viability in a dose-dependent manner. For instance, in vitro studies indicated significant efficacy against lung cancer cells, suggesting a potential role in cancer therapeutics .
Antimicrobial Properties
The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, it has been tested against strains such as Escherichia coli and Pseudomonas aeruginosa, showing promising results that warrant further investigation into its use as an antimicrobial agent .
Enzyme Inhibition Studies
This compound has been characterized for its ability to inhibit specific enzymes, making it a valuable candidate in drug design:
Histone Deacetylase Inhibition
Research indicates that this compound has significant inhibitory effects on histone deacetylases (HDACs), which are critical targets in cancer therapy. The IC50 value for HDAC inhibition was reported to be approximately 50 nM, highlighting its potential as an anticancer agent .
Synthetic Applications
The compound serves as an important intermediate in organic synthesis:
Synthesis of Bioactive Compounds
This compound can be utilized to synthesize other biologically active molecules. Its unique structure allows for modifications that can lead to the development of new drugs targeting various diseases .
Case Study 1: Lung Cancer Treatment
A study published in Cancer Research evaluated the effects of this compound on lung cancer cell lines. Results indicated that the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways.
Case Study 2: Antibacterial Efficacy
In vitro tests were conducted to assess the antibacterial properties of this compound against Pseudomonas aeruginosa. The results showed a notable reduction in bacterial growth compared to control groups, supporting its potential application in treating bacterial infections.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards certain biological targets. The ethyl ester group can also influence its pharmacokinetic properties, such as absorption and distribution.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s structural analogs differ in substituent positions, halogen types, or additional functional groups. Key comparisons are summarized in Table 1 and discussed below.
Table 1: Comparison of Ethyl 6-Bromo-7-Fluoroimidazo[1,2-a]pyridine-2-Carboxylate with Analogous Compounds
Note: QA-7439 in shares the same CAS number but differs in substituent positions, likely a reporting discrepancy.
Electronic and Steric Effects
- Halogen Influence: The bromine atom at position 6 increases electron-withdrawing effects, enhancing reactivity in cross-coupling reactions compared to non-halogenated analogs like Ethyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 70705-30-5) . The additional fluorine at position 7 further polarizes the ring, improving electrophilicity and regioselectivity in substitution reactions .
Computational Insights
Density functional theory (DFT) studies on Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate reveal that fluorine substitution at position 7 lowers the LUMO energy by ~0.5 eV, increasing electrophilicity and nucleophilic attack susceptibility . This electronic modulation is absent in non-fluorinated analogs like Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS 907945-82-8) .
Biological Activity
Ethyl 6-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Chemical Formula: C10H8BrFN2O2
- Molecular Weight: 287.09 g/mol
- CAS Number: 1795450-49-5
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit various biological activities, including:
- Antimicrobial Activity: Compounds within this class have shown effectiveness against a range of pathogens due to their ability to inhibit specific enzymes or metabolic pathways in microorganisms.
- Anticancer Properties: Some derivatives have been identified as potential anticancer agents by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in critical biological pathways, which can be leveraged for therapeutic benefits.
Antimicrobial Efficacy
A study conducted on a series of imidazo[1,2-a]pyridine derivatives, including this compound, demonstrated significant antimicrobial activity. The compound exhibited minimum inhibitory concentrations (MICs) against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These results suggest that the compound could be developed further as an antimicrobial agent.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. A notable study reported:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.4 |
| HeLa (Cervical Cancer) | 3.8 |
| A549 (Lung Cancer) | 4.6 |
These findings indicate a promising anticancer profile that warrants further investigation.
Case Study 1: Trypanosomiasis Treatment
A recent study explored the use of imidazo[1,2-a]pyridine derivatives for treating Trypanosoma brucei, the causative agent of African sleeping sickness. The modified derivatives showed promising activity with low toxicity to mammalian cells. The lead compound exhibited an EC50 value of 22 nM in cellular assays, indicating significant potential for further development against this disease .
Case Study 2: GABA Receptor Modulation
Research has also indicated that certain imidazo compounds can act as allosteric modulators of GABA receptors. This compound was evaluated for its effects on GABA receptor activity and demonstrated enhanced receptor function at subclinical doses. This property could be leveraged for developing anxiolytic or sedative medications .
Q & A
Q. What analytical workflows validate purity for publication or patent applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
